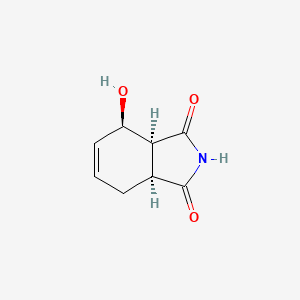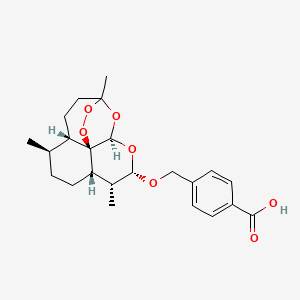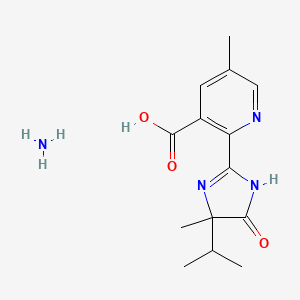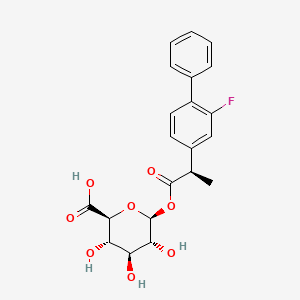
Scopolamine Sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scopolamine sulfate, also known as hyoscine sulfate, is a tropane alkaloid derived from plants of the Solanaceae family. It is widely recognized for its anticholinergic properties and is used in medicine to treat motion sickness, postoperative nausea, and vomiting. This compound is also employed in preoperative settings to reduce saliva production.
Mechanism of Action
Target of Action
Scopolamine Sulfate, also known as hyoscine, is a tropane alkaloid that primarily targets the muscarinic acetylcholine receptors (mAChRs) in the central nervous system and throughout the body . These receptors play a crucial role in the parasympathetic nervous system and cholinergic signaling .
Mode of Action
Scopolamine acts as a competitive antagonist at muscarinic acetylcholine receptors . It structurally mimics the natural neurotransmitter acetylcholine, thereby inhibiting the action of acetylcholine at its receptors . This results in several therapeutic and adverse effects related to the alteration of parasympathetic nervous system and cholinergic signaling .
Biochemical Pathways
Scopolamine’s action affects various biochemical pathways. It is known to be mainly biosynthesized in the roots, from where it is transported to the leaves, its main storage location . The compound’s interaction with its targets can instigate calcium-induced redox imbalance, inflammation, and cell-death pathways leading to various physiological effects .
Pharmacokinetics
The pharmacokinetics of this compound differ substantially between different dosage routes . After oral administration, the bioavailability is limited, ranging between 3 and 27% . The half-life of Scopolamine is approximately 9.5 hours when administered transdermally . The drug is metabolized in the liver and excreted in urine .
Result of Action
Scopolamine’s action results in various molecular and cellular effects. It inhibits the migration of certain cancer cells, such as lung cancer cells . It also has anticholinergic effects, which are used in the treatment of nausea and vomiting associated with motion sickness and postoperative nausea and vomiting .
Action Environment
Environmental factors such as light intensity and nitrogen supply have a significant impact on Scopolamine’s production and action . Light intensity and daily exposure to light majorly affect Scopolamine production, whereas temperature shows a minor influence . Nitrogen positively affects biomass production but is negatively correlated with Scopolamine content .
Biochemical Analysis
Biochemical Properties
Scopolamine Sulfate acts as a competitive antagonist at muscarinic acetylcholine receptors, exhibiting a parasympatholytic effect . It interacts with these receptors, blocking the action of acetylcholine, a neurotransmitter that transmits signals in the nervous system .
Cellular Effects
This compound influences cell function by altering cell signaling pathways. By blocking the action of acetylcholine, it can affect various cellular processes, including gene expression and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with muscarinic acetylcholine receptors. This binding inhibits the action of acetylcholine, leading to changes in gene expression and cellular function .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors in these pathways, potentially affecting metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
Scopolamine sulfate can be synthesized through various methods. One common approach involves the extraction of scopolamine from plants such as Duboisia myoporoides and Duboisia leichhardtii. The extracted scopolamine is then converted to its sulfate form through a reaction with sulfuric acid. Another synthetic route involves the use of 6,7-dehydrotropine as a key intermediate, which undergoes a series of reactions to form the tropane skeleton .
Industrial Production Methods
Industrial production of this compound primarily relies on large-scale cultivation of Duboisia hybrids. The plants are harvested, and the alkaloids are extracted using solvents. The extracted scopolamine is then purified and converted to its sulfate form through crystallization and salifying processes .
Chemical Reactions Analysis
Types of Reactions
Scopolamine sulfate undergoes various chemical reactions, including:
Oxidation: Scopolamine can be oxidized to form scopolamine N-oxide.
Reduction: Reduction of scopolamine can yield scopine.
Substitution: Scopolamine can undergo substitution reactions, such as esterification to form scopolamine butylbromide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Acid chlorides or anhydrides for esterification reactions.
Major Products
Oxidation: Scopolamine N-oxide.
Reduction: Scopine.
Substitution: Scopolamine butylbromide.
Scientific Research Applications
Scopolamine sulfate has a wide range of scientific research applications:
Chemistry: Used as a substrate for the synthesis of other tropane alkaloids.
Biology: Employed in studies investigating the effects of anticholinergic agents on the nervous system.
Comparison with Similar Compounds
Similar Compounds
Atropine: Another tropane alkaloid with similar anticholinergic properties.
Hyoscyamine: Structurally similar to scopolamine but with different pharmacological effects.
Cocaine: Shares the tropane skeleton but has distinct stimulant properties.
Uniqueness of Scopolamine Sulfate
This compound is unique due to its potent anticholinergic effects and its ability to cross the blood-brain barrier, making it effective in treating central nervous system-related conditions. It also has fewer adverse effects compared to other tropane alkaloids like hyoscyamine .
Properties
CAS No. |
866926-81-0 |
|---|---|
Molecular Formula |
C₁₇H₂₁NO₇S |
Molecular Weight |
383.42 |
Synonyms |
α-[(Sulfooxy)methyl]benzeneacetic Acid C-[(1α,2α,4α,5α,7β)-9-Methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl] Ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl (2S)-6-[3-hydroxy-5-[(3S)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-3-(phenylmethoxycarbonylamino)butyl]-4-[(2S)-3-[(2-methylpropan-2-yl)oxy]-3-oxo-2-(phenylmethoxycarbonylamino)propyl]pyridin-1-ium-1-yl]-2-(phenylmethoxycarbonylamino)hexanoate](/img/structure/B1141382.png)


![(1R,2R,3R,5S)-2-Azido-4-(phenylmethoxy)-3-[(phenylmethoxy)methyl]-cyclopentanol](/img/structure/B1141386.png)
![1-[4-[5-chloro-4-(3,5-dimethylpyridin-2-yl)pyridin-2-yl]piperazin-1-yl]-3-methylsulfonylpropan-1-one;hydrochloride](/img/structure/B1141387.png)


![Benzo[b]fluoranthene](/img/structure/B1141397.png)


